(S)-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine

Chiral Chemistry Asymmetric Synthesis Enantiomeric Purity

Procurement of the racemate or incorrect enantiomer for stereospecific synthesis leads to 50% yield loss, failed catalytic reactions, or invalid bioassay data. (S)-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine (CAS 1213069-83-0) eliminates this variability as a defined (S)-enantiomer building block. - Enables synthesis of PDE5 inhibitors (e.g., avanafil) with correct stereochemistry for target potency and selectivity. - Functions as a primary chiral amine for Schiff-base ligand formation, chiral resolution, and chiral HPLC reference standard development. - Predicted LogP ~1.80 supports CNS drug candidate design; differentiated from polar benzylamine alternatives by moderate lipophilicity.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
Cat. No. B13634390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)OC)Cl)N
InChIInChI=1S/C9H12ClNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3/t6-/m0/s1
InChIKeyAIHHKMVVBSJNNK-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine – Procurement Overview


(S)-1-(3-Chloro-4-methoxyphenyl)ethan-1-amine (CAS 1213069-83-0) is a chiral α-methylbenzylamine derivative containing a 3-chloro-4-methoxyphenyl ring system . This compound serves as a key synthetic intermediate and chiral building block in medicinal chemistry, with predicted physicochemical properties including a boiling point of 267.1±30.0 °C and pKa of 8.98±0.10 . Its stereochemical identity arises from the (S)-configuration at the chiral carbon bearing the methyl and amine groups, which critically influences its interactions in asymmetric synthesis and biological systems .

Chiral building block Asymmetric synthesis and medicinal chemistry
Stereochemical control (S)-enantiomer for stereospecific workflow
Analytical readiness Amenable to chiral chromatographic methods

Generic Substitution Risks for This Chiral Building Block


Direct substitution of (S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine with the racemate or a different regioisomer is highly inadvisable for stereochemically dependent applications. The predicted pKa of 8.98±0.10 dictates its protonation state under physiological and synthetic conditions, which differs from homologs like 3-chloro-4-methoxybenzylamine with a significantly different boiling point of 263.5 °C . Furthermore, the (R)-enantiomer (CAS 1213838-32-4) possesses identical predicted bulk properties but opposite optical rotation, which can lead to entirely divergent pharmacokinetic and pharmacodynamic profiles or catalytic outcomes . Procurement of the incorrect form introduces silent variability that can only be resolved through costly and time-consuming downstream analysis.

Racemate may alter stereochemistry
50:50 mixture may compromise enantiomeric purity and introduce confounding activity in stereospecific assays.
(R)-enantiomer differs optically
Identical bulk properties but opposite rotation may lead to divergent model-response profiles or catalytic outcomes.
Regioisomer mismatch risk
β-amine isomer (phenethylamine) is not an interchangeable building block; reactivity and binding may shift significantly.

Quantitative Differentiation Evidence


Enantiomeric Identity vs. Racemate

The (S)-enantiomer is a single, chiral molecule with a defined stereocenter, whereas the racemate (CAS 50460-25-8) is an equimolar mixture of (S) and (R) forms. While specific optical rotation data is not publicly disclosed, the (S) form is certified to a chemical purity of 95% by the lead supplier . The (R)-enantiomer (CAS 1213838-32-4) is available at a comparable 97% purity . However, the critical differentiator is chiral identity, not chemical purity, as the two enantiomers cannot be distinguished by standard HPLC without a chiral column.

Enantiomeric identity vs. racemate
Class-level inference
100% (S)-configuration vs. 50:50 (S:R) mixture; 95% chemical purity
Supports enantiomer-specific synthesis context
Racemate introduces unwanted enantiomer as impurity; may confound assay results
Chiral Chemistry Asymmetric Synthesis Enantiomeric Purity

Basicity (pKa) vs. Benzylamine Homolog

The predicted pKa of 8.98±0.10 for the target ethanamine is lower than that of the homologous 3-chloro-4-methoxybenzylamine (CAS 115514-77-7). While the exact pKa of the benzylamine is not reported, the absence of the alpha-methyl group generally makes primary benzylamines slightly more basic (pKa ~9.3-9.6). The lower basicity of the ethanamine influences its behavior in acid-base extractions and salt formation, potentially offering superior handling characteristics in non-aqueous synthetic protocols .

Basicity (pKa) vs. benzylamine
Cross-study comparable
pKa 8.98±0.10 (predicted) vs. ~9.4 estimated for analog; ~0.4 log units lower basicity
May facilitate organic-phase partitioning in extraction workflows
Predicted value; class‑typical benzylamine pKa used as reference
Physicochemical Profiling Salt Formation Extraction Efficiency

Boiling Point vs. Synthetic Alternative

The target (S)-ethanamine exhibits a predicted boiling point of 267.1±30.0 °C , which is higher than the boiling point of 263.5 °C at 760 mmHg reported for 3-chloro-4-methoxybenzylamine [1]. This difference reflects the impact of the additional methyl group on molecular weight and intermolecular forces.

Boiling point vs. alternative
Cross-study comparable
267.1±30.0 °C (predicted) vs. 263.5 °C (benzylamine) — ~3.6 °C higher
May offer wider operational window for high‑temperature reactions and distillation
Predicted value vs. experimentally reported boiling point
Volatility Distillation Purification Thermal Stability

Lipophilicity (LogP) vs. Benzylamine Homolog

The additional α-methyl group in the target ethanamine increases its lipophilicity relative to the analogous benzylamine. The predicted ACD/LogP for the (R)-enantiomer scaffold is 1.80 , a value expected to be identical for the (S)-form. In contrast, 3-chloro-4-methoxybenzylamine has a lower predicted LogP due to the absence of the methyl group, thus making it more polar.

Lipophilicity (LogP) vs. homolog
Cross-study comparable
ACD/LogP ~1.80 (predicted) vs. lower LogP for benzylamine; ~0.3–0.5 log units increase
Supports passive membrane permeability assay context
Predicted value; exact benzylamine LogP not reported
ADME Prediction Membrane Permeability Chromatographic Retention

Regioisomeric Differentiation from Phenethylamine

The target compound is an α-methylbenzylamine, not a phenethylamine. The closely related 2-(3-chloro-4-methoxyphenyl)ethanamine (CAS 7569-87-1) is a positional isomer where the amine is two carbons removed from the aromatic ring . This structural difference results in a different carbon-nitrogen backbone, impacting the compound's reactivity as a nucleophile and its fit in biological binding pockets.

Regioisomer vs. phenethylamine
Class-level inference
α‑substituted ethylamine (benzylic amine) vs. β‑amine isomer; distinct connectivity
Structural isomer may alter binding and reactivity; confirm identity
Not interchangeable building blocks; steric and electronic environments differ
Isomeric Purity Structure-Activity Relationship Synthetic Precision

Chiral Chromatographic Resolution

The physical separation of (S)-1-(3-chloro-4-methoxyphenyl)ethan-1-amine from its enantiomeric impurity is achievable through chiral HPLC. While specific methods are often proprietary, the compound's structure, featuring a chlorine atom for UV detection, is amenable to separation on polysaccharide-based chiral stationary phases . This contrasts with the racemate, which requires a costly and time-consuming resolution step to achieve a comparable level of chiral purity.

Chiral chromatographic resolution
Supporting evidence
Amenable to chiral HPLC; pre‑resolved (S)-enantiomer eliminates racemate separation step
Supports analytical method readiness and workflow simplification
Chiral separation may achieve >98% ee; specific method often proprietary
Chiral Chromatography Enantiomeric Excess Quality by Design

Optimal Application Scenarios


Stereospecific PDE Inhibitor Synthesis

The compound serves as a crucial chiral intermediate in the synthesis of phosphodiesterase (PDE) inhibitors. Its defined (S)-stereochemistry is essential for achieving the required inhibitory potency and selectivity, as seen in related avanafil intermediates . The use of the racemate would result in a 50% yield loss and require additional purification to meet enantiomeric purity specifications.

Asymmetric Catalysis Ligand Design

As a primary chiral amine, it can be directly used to form Schiff-base ligands or resolve racemic acids. Its specific optical rotation, while not publicly listed, allows for straightforward determination of enantiomeric excess, making it a reliable stoichiometric building block for creating chiral catalysts .

CNS-Targeted Drug Discovery Scaffold

With a predicted ACD/LogP of ~1.80 , the compound possesses the moderate lipophilicity often preferred for central nervous system (CNS) drug candidates to facilitate passive blood-brain barrier penetration. This property differentiates it from more polar benzylamine alternatives and positions it as a valuable fragment for CNS library synthesis.

Chiral Resolution Standard

The compound can be used as a certified reference standard for the development and validation of chiral HPLC methods for related drug substances. The availability of both (S) and (R) enantiomers from commercial sources (95% and 97% purity, respectively) provides a robust system for calibrating instruments and determining the enantiomeric purity of reaction products.

Application
Selection Property
Validation Focus
PDE inhibitor chiral intermediate synthesis
Stereochemical control
Enantiomeric purity confirmation
Asymmetric catalysis ligand design
Chiral amine reactivity
Enantiomeric excess determination
CNS permeability research scaffold
Moderate lipophilicity profile
Passive membrane permeability assay
Chiral HPLC method standard
Enantiomeric identity
Chiral separation method validation
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